1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a unique combination of cyclopropyl, phenyl, and pyrido[2,3-d]pyrimidin-4-yl groups
Mechanism of Action
Target of Action
The compound “1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol” is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to interact with a variety of targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, and their inhibition can lead to a variety of therapeutic effects.
Mode of Action
Pyrido[2,3-d]pyrimidine derivatives are known to inhibit their targets by binding to the active site, preventing the normal substrate from binding, and thus inhibiting the enzyme’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to the wide range of targets it interacts with. For instance, inhibition of tyrosine kinase can affect cell growth and proliferation, while inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, if this compound has a high degree of lipophilicity, it may be able to easily diffuse into cells and exert its effects.
Result of Action
The result of the action of this compound would depend on the specific target it interacts with. For example, if it inhibits tyrosine kinase, it could potentially slow down cell growth and proliferation. If it inhibits phosphatidylinositol-3 kinase, it could potentially induce cell death .
Action Environment
The action environment of this compound would likely be within the cell, given its potential lipophilicity and ability to diffuse into cells
Preparation Methods
The synthesis of 1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol involves several steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions typically involve the use of solvents such as diphenyl oxide and biphenyl at temperatures around 250°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
1-cyclopropyl-1-phenyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol can be compared with other pyrido[2,3-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, which is also a target for cancer treatment.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrido[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including enzyme inhibition.
Properties
IUPAC Name |
1-cyclopropyl-1-phenyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(14-8-9-14,13-5-2-1-3-6-13)11-20-17-15-7-4-10-19-16(15)21-12-22-17/h1-7,10,12,14,23H,8-9,11H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLSKBVEORTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=NC3=C2C=CC=N3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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